molecular formula C29H26N2O2 B2543609 4-methyl-N-[4-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]phenyl]benzamide CAS No. 60034-97-1

4-methyl-N-[4-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]phenyl]benzamide

Cat. No. B2543609
CAS RN: 60034-97-1
M. Wt: 434.539
InChI Key: ITGAOYVHJJWMFO-UHFFFAOYSA-N
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Description

The compound "4-methyl-N-[4-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]phenyl]benzamide" is a complex benzamide derivative. Benzamides are a class of compounds known for their diverse biological activities, which include anticonvulsant, anti-inflammatory, antiarrhythmic, and gastrokinetic properties, as well as their potential in drug chemistry due to their ability to bind nucleotide protein targets .

Synthesis Analysis

The synthesis of benzamide derivatives often involves multiple steps, including acylation, alkylation, reduction, and condensation reactions. For instance, the synthesis of related compounds has been reported using catalysts such as CuI and involves techniques like slow evaporation solution technique for crystal growth . Another synthesis route for a similar compound involved chlorination, aminolysis, reduction, and condensation, highlighting the complexity and multi-step nature of these synthetic processes .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as single-crystal X-ray diffraction, which reveals details about the crystal lattice, space group, and stabilization interactions like hydrogen bonds and weak C-H...π interactions . These structures can be further analyzed using Hirshfeld surface analysis to understand the intermolecular interactions present within the crystal .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including modifications to the amide group or the phenyl ring, which can significantly affect their biological activity. For example, acylation and alkylation of the amino group of a related compound resulted in almost total loss of anticonvulsant activity . The introduction of different substituents can lead to the formation of compounds with potent biological activities, such as Class III antiarrhythmic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their optical properties, mechanical strength, and thermal stability, can be determined through various analytical techniques. These properties are crucial for their potential applications in multifunctional optical and piezoelectric materials . The photoluminescence emission spectrum, dielectric measurements, and micro-hardness techniques are some of the methods used to characterize these properties .

Scientific Research Applications

Polymer Synthesis and Applications

Chain-Growth Polycondensation for Aramide Synthesis : A study demonstrates the synthesis of well-defined poly(p-benzamide) with a defined molecular weight and low polydispersity, leading to unprecedented block copolymers containing aramide. This research highlights the potential of such polymers in creating advanced materials with specific properties, such as controlled molecular weight and low polydispersity, which are crucial for various applications ranging from engineering to biomedical fields (Yokozawa et al., 2002).

Poly(p-benzamide)s with Optical Properties : Another research focused on the synthesis and optical properties of poly(p-benzamide)s bearing oligothiophene, which are synthesized to investigate their potential in electronic and optoelectronic devices. These polymers show unique properties due to the π-stacked interaction between oligothiophene chromophores, making them suitable for applications in electronic devices and materials (Takagi et al., 2013).

Novel Materials with Enhanced Properties

Water-Soluble Poly(m-benzamide)s : Research on novel water-soluble poly(m-benzamide)s with precision synthesis shows their thermosensitivity in aqueous solutions. These polymers, soluble in water and exhibiting lower critical solution temperatures, offer new possibilities in developing smart materials for biomedical applications, such as drug delivery systems that respond to temperature changes (Sugi et al., 2006).

Anticancer Applications : A study on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showcases the design, synthesis, and evaluation of these compounds for anticancer activity. This highlights the chemical's relevance in developing new therapeutic agents, with some derivatives showing higher anticancer activities than reference drugs (Ravinaik et al., 2021).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s crucial to handle this compound with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.

properties

IUPAC Name

4-methyl-N-[4-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O2/c1-20-3-11-24(12-4-20)28(32)30-26-15-7-22(8-16-26)19-23-9-17-27(18-10-23)31-29(33)25-13-5-21(2)6-14-25/h3-18H,19H2,1-2H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGAOYVHJJWMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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